Monazite

Beschreibung

Eigenschaften

CAS-Nummer |

1306-41-8 |

|---|---|

Molekularformel |

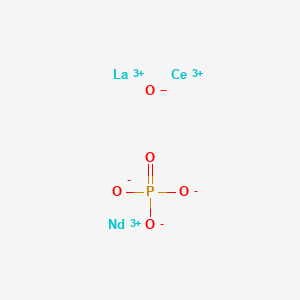

CeLaNdO5P+4 |

Molekulargewicht |

534.232 |

IUPAC-Name |

cerium(3+);lanthanum(3+);neodymium(3+);oxygen(2-);phosphate |

InChI |

InChI=1S/Ce.La.Nd.H3O4P.O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);/q3*+3;;-2/p-3 |

InChI-Schlüssel |

IKNAJTLCCWPIQD-UHFFFAOYSA-K |

SMILES |

[O-2].[O-]P(=O)([O-])[O-].[La+3].[Ce+3].[Nd+3] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the chemical formula of monazite

An In-depth Technical Guide to the Chemical Composition of Monazite

Introduction

This compound, a primarily reddish-brown phosphate (B84403) mineral, is a significant ore for rare-earth elements (REEs), thorium, and uranium. Its chemical composition can vary, leading to its classification as a mineral group rather than a single mineral with a fixed formula. This guide provides a detailed overview of the chemical formula of this compound, its compositional variations, and the analytical techniques used for its characterization, tailored for researchers, scientists, and professionals in drug development who may utilize these elements.

Chemical Formula and Structure

The generalized chemical formula for this compound is (Ce, La, Nd, Th)(PO₄, SiO₄) .[1][2] This formula highlights the considerable elemental substitution that can occur within the crystal structure. The elements in the first set of parentheses (Cerium, Lanthanum, Neodymium, Thorium) can substitute for one another.[1][2] Similarly, silicate (B1173343) (SiO₄) can replace the phosphate (PO₄) group.[1][2]

This compound is a group of monoclinic phosphate minerals, with the specific name determined by the dominant rare-earth element. The most common members of the this compound group include:

-

This compound-(La): (La, Ce, Nd)PO₄[3]

-

This compound-(Nd): (Nd, La, Ce)PO₄[3]

-

This compound-(Sm): (Sm, Gd, Ce, Th)PO₄[3]

This compound-(Ce) is the most prevalent species found in nature.[3][4] The crystal structure of all monazites is similar, with the central metal ion (such as Ce³⁺) coordinated to eight oxygen atoms.[3]

Quantitative Data Presentation

The elemental composition of this compound can differ significantly based on its geological origin. The following table summarizes the chemical composition of this compound from various locations, presented as weight percent (wt.%) of oxides.

| Oxide | Bramhagiri, India[5] | Chhatrapur, India[1] | North Carolina, USA[2] | Arendal, Norway[3] | Emmaville, Australia[3] |

| Ce₂O₃ | 26.6% | - | - | - | - |

| La₂O₃ | 13.4% | - | - | - | - |

| Nd₂O₃ | 11.6% | - | - | - | - |

| Pr₆O₁₁ | 3.2% | - | - | - | - |

| Sm₂O₃ | 1.9% | - | - | - | - |

| Gd₂O₃ | 1.4% | - | - | - | - |

| Y₂O₃ | 0.5% | - | - | - | - |

| ThO₂ | 10.49% | 10.18% | 4.83% | - | - |

| U₃O₈ | 0.57% | 0.26% (as UO₂) | - | - | - |

| P₂O₅ | 23.6% | - | 29.55% | - | - |

| SiO₂ | 0.1% | - | - | - | - |

| CaO | 0.8% | - | - | - | - |

| PbO | 0.3% | - | - | - | - |

| Total REO | - | 56.75% | - | - | - |

Note: Dashes indicate data not reported in the cited source. REO = Rare Earth Oxides.

Experimental Protocols for Chemical Analysis

The determination of the chemical composition of this compound requires sophisticated analytical techniques due to the presence of numerous rare-earth elements and the need for high precision, especially for geochronology.

Electron Probe Microanalysis (EPMA)

EPMA is a widely used non-destructive technique for in-situ quantitative analysis of small mineral grains.[6]

Methodology:

-

Sample Preparation: this compound grains are mounted in epoxy and polished to a smooth surface. A conductive carbon coat is then applied.

-

Instrumentation: A JEOL JXA-8800M or similar electron microprobe is used.

-

Analytical Conditions:

-

Data Acquisition: Wavelength-dispersive X-ray spectroscopy (WDS) is employed to measure the characteristic X-rays emitted from the sample. Specific spectral lines are chosen to minimize interference between the numerous rare-earth elements.[4]

-

Calibration: Natural and synthetic minerals and oxides with known compositions are used as standards for calibration.[4]

-

Data Correction: A ZAF (atomic number, absorption, fluorescence) correction is applied to the raw data to obtain accurate elemental concentrations.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is another powerful in-situ technique that offers very low detection limits, making it suitable for trace element analysis and U-Th-Pb dating.[9]

Methodology:

-

Sample Preparation: Similar to EPMA, this compound grains are mounted and polished.

-

Instrumentation: An Agilent 7500cs quadrupole ICP-MS coupled with a 193 nm ArF excimer laser is a typical setup.[10]

-

Analytical Conditions:

-

Data Acquisition: The laser ablates a small amount of the sample, and the resulting aerosol is transported to the ICP-MS for elemental and isotopic analysis. Data is collected for a suite of elements, including P, Y, Pb, Th, and U.[10]

-

Calibration: A well-characterized reference material, such as specific standard monazites, is used for calibration to correct for instrument drift and mass bias.[9][10]

-

Data Reduction: Specialized software is used to process the time-resolved data, correct for background, and calculate elemental concentrations and isotopic ratios.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the chemical analysis of this compound.

Caption: Workflow for the chemical analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-(Ce) Mineral Data [webmineral.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound sample preparation and LA-ICPMS analyses [bio-protocol.org]

An In-depth Technical Guide to the Crystal Structure and Symmetry of Monazite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and symmetry of monazite, a phosphate (B84403) mineral group of significant interest due to its incorporation of rare-earth elements and actinides. The information presented herein is intended to serve as a detailed reference for researchers in materials science, geology, and drug development, particularly those interested in crystal chemistry and solid-state properties.

Introduction to this compound

This compound is a predominantly reddish-brown phosphate mineral with the general chemical formula (REE)PO₄, where REE stands for rare-earth elements. The most common member of the group is this compound-(Ce), in which cerium is the most abundant rare-earth element.[1] However, extensive solid solutions exist, with other lanthanides such as lanthanum, neodymium, and samarium, as well as thorium and uranium, substituting for cerium.[1] This capacity to incorporate various elements, including radioactive ones, makes this compound a subject of intensive study for applications ranging from geological dating to the development of ceramic waste forms for nuclear materials.

Crystallographic Data

The fundamental structural characteristics of this compound are summarized in the tables below. The data presented is primarily for this compound-(Ce), the most common variety.

Unit Cell and Lattice Parameters

This compound crystallizes in the monoclinic system.[2][3][4] The unit cell is described by three unequal axes, with one non-orthogonal angle (β).

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][3][4] |

| Space Group | P2₁/n | [1][3][4] |

| a | 6.7640(5) Å | Zaman & Antao, 2020 |

| b | 6.9850(4) Å | Zaman & Antao, 2020 |

| c | 6.4500(3) Å | Zaman & Antao, 2020 |

| β | 103.584(2)° | Zaman & Antao, 2020 |

| Unit Cell Volume (V) | 296.22(3) ų | Zaman & Antao, 2020 |

| Z (Formula units per unit cell) | 4 | [1] |

Atomic Coordinates

The asymmetric unit of this compound-(Ce) contains one rare-earth element (REE), one phosphorus (P), and four oxygen (O) atoms. The fractional atomic coordinates for a representative this compound-(Ce) sample are provided below.

| Atom | Wyckoff Position | x/a | y/b | z/c |

| Ce | 4e | 0.2185(1) | 0.1593(1) | 0.4108(1) |

| P | 4e | 0.1981(1) | 0.1601(1) | 0.9103(1) |

| O1 | 4e | 0.3803(2) | 0.1667(2) | 0.2524(2) |

| O2 | 4e | 0.2458(2) | 0.3398(2) | 0.9998(2) |

| O3 | 4e | 0.0210(2) | 0.1584(2) | 0.7424(2) |

| O4 | 4e | 0.1553(2) | -0.0076(2) | 0.0543(2) |

| Source: Zaman & Antao, Minerals, 2020, 10(11), 1008. |

Crystal Structure and Coordination

The crystal structure of this compound consists of a three-dimensional framework of alternating, edge-sharing REEO₉ polyhedra and PO₄ tetrahedra.[5] The larger rare-earth cations are accommodated in a nine-coordinate environment, forming distorted tricapped trigonal prisms. The phosphate group exists as isolated tetrahedra. This structural arrangement is key to this compound's ability to incorporate a wide range of cations with varying sizes and charges.

Symmetry

This compound's symmetry is described by the space group P2₁/n, which is a common setting for the monoclinic space group number 14. The symmetry elements within this space group dictate the arrangement of atoms within the unit cell. The key symmetry operations in P2₁/n are:

-

Identity (E): Leaves the atom in its original position (x, y, z).

-

Inversion center (i): Located at the origin of the unit cell, this operation inverts each atomic coordinate through the origin (-x, -y, -z).

-

Two-one screw axis (2₁): This operation involves a 180° rotation about the b-axis followed by a translation of half the unit cell length along the b-axis (x, 1/2+y, z).

-

n-glide plane: This operation consists of a reflection across the ac-plane followed by a translation of half the unit cell dimension along the a-axis and half along the c-axis (x+1/2, y, z+1/2).

The combination of these symmetry operations generates all the atomic positions within the unit cell from the asymmetric unit. For example, applying the inversion operation to the Ce atom at (0.2185, 0.1593, 0.4108) would generate a symmetry-equivalent Ce atom at (-0.2185, -0.1593, -0.4108).

Experimental Protocols

The determination of the crystal structure of this compound relies on diffraction techniques, primarily single-crystal and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides the most accurate determination of atomic positions and unit cell parameters.

Methodology:

-

Crystal Selection and Mounting: A small, single crystal of this compound (typically < 0.1 mm in all dimensions) is carefully selected under a microscope to ensure it is free of cracks and inclusions. The crystal is then mounted on a goniometer head using a suitable adhesive.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal orientation. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data is typically collected at room temperature.

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors, including Lorentz-polarization effects, absorption, and background scattering.

-

Structure Solution and Refinement: The corrected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson techniques. The initial structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, displacement parameters, and bond lengths and angles.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is a powerful technique for identifying crystalline phases and can also be used for structure refinement, especially when single crystals are not available. The Rietveld method is a whole-pattern fitting technique used to refine a theoretical crystallographic model against the observed powder diffraction data.

Methodology:

-

Sample Preparation: A representative sample of this compound is ground to a fine powder (typically < 10 µm) to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The powder diffraction pattern is collected using a powder diffractometer over a specified angular range (e.g., 5-90° 2θ).

-

Rietveld Refinement Procedure:

-

Initial Model: The refinement starts with an initial structural model for this compound, including the space group, approximate lattice parameters, and atomic positions. This information is often obtained from crystallographic databases.

-

Background Fitting: The background of the diffraction pattern is modeled using a suitable function (e.g., a polynomial or a physically based function).

-

Profile Parameter Refinement: The peak shape and width parameters are refined to match the experimental peak profiles. Common peak shape functions include the pseudo-Voigt and Pearson VII functions.

-

Lattice Parameter Refinement: The unit cell parameters are refined to accurately match the positions of the diffraction peaks.

-

Atomic Parameter Refinement: The fractional atomic coordinates and isotropic/anisotropic displacement parameters are refined to improve the fit between the calculated and observed intensities of the diffraction peaks.

-

Goodness-of-Fit: The quality of the refinement is assessed using various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A successful refinement results in a good visual fit between the calculated and observed patterns and physically reasonable refined parameters.

-

Visualizations

The following diagrams illustrate key aspects of the this compound crystal structure and the workflow for its determination.

References

formation conditions of monazite in granites

An In-depth Technical Guide to the Formation Conditions of Monazite in Granites

Introduction

This compound, a phosphate (B84403) mineral enriched in light rare earth elements (LREE), thorium (Th), and uranium (U), is a critical accessory mineral in a variety of geological settings, particularly in granitic rocks.[1] Its resistance to physical and chemical weathering and its ability to incorporate U and Th into its crystal structure make it an invaluable tool for U-Th-Pb geochronology, allowing scientists to date magmatic and metamorphic events.[1][2] The stability and crystallization of this compound in granitic melts are tightly controlled by a specific set of physicochemical conditions. Understanding these formation conditions is paramount for interpreting the petrogenesis of granites, modeling the behavior of rare earth elements in magmatic systems, and assessing the potential of granitic bodies as hosts for economic REE deposits.[3]

This technical guide provides a comprehensive overview of the , synthesizing data from key experimental studies. It is intended for researchers and scientists in geochemistry, petrology, and economic geology.

Physicochemical Controls on this compound Formation

The crystallization of this compound from a granitic melt is primarily governed by the melt reaching saturation with respect to the this compound components (LREE, P). This saturation state is a complex function of temperature, pressure, and the chemical composition of the melt itself.

Temperature

Temperature is one of the most significant factors controlling this compound solubility. Experimental studies have consistently demonstrated a strong positive correlation between temperature and this compound solubility.[3] As the temperature of a granitic melt increases, its capacity to dissolve LREE and phosphorus also increases, meaning higher concentrations of these elements are required to achieve this compound saturation.[4][5] Conversely, as a magma body cools, this compound solubility decreases, leading to its crystallization if the melt is sufficiently enriched in LREEs and phosphorus.[3] This relationship makes this compound a useful indicator of magmatic temperatures.[3]

Pressure

The effect of pressure on this compound solubility is less pronounced than that of temperature, and studies indicate a negative correlation.[4] Experimental work by Stepanov et al. (2012) showed that this compound solubility decreases by 35–40% as pressure increases from 10 to 30 kbar.[5] This implies that this compound is more likely to crystallize at deeper crustal levels (higher pressure) compared to shallower intrusions, all other factors being equal.

Melt Composition

The chemical composition of the granitic melt is a critical, multi-faceted control on this compound stability.

-

Alumina (B75360) Saturation: The alumina saturation index (ASI), defined as the molar ratio of Al₂O₃/(CaO + Na₂O + K₂O), is a key parameter. This compound is most commonly found and is least soluble in peraluminous granites (ASI > 1), particularly S-type granites which are derived from the melting of sedimentary rocks.[6][7] In contrast, this compound solubility increases sharply in peralkaline melts (molar (Na+K)/Al > 1), which can prevent its crystallization and lead to LREE-enriched residual melts.[3][4]

-

Calcium (CaO) Content: this compound formation is favored in low-CaO granitic melts.[2] In melts with higher CaO concentrations, other REE-bearing accessory minerals like apatite, titanite, and allanite become more stable and may crystallize instead of this compound, sequestering the available LREEs and phosphorus.[7]

-

Phosphorus (P₂O₅) Content: While phosphorus is a necessary component of this compound, elevated concentrations of P₂O₅ in the bulk melt can paradoxically depress this compound solubility.[8][9] This is thought to be because phosphorus complexes with aluminum and alkali metals in the melt, which affects the overall melt structure and its ability to dissolve REE phosphates.[8][10] This explains the often low REE concentrations found in high-phosphorus peraluminous granites, as this compound crystallizes early and depletes the melt in LREEs.[8][11]

-

Water (H₂O) and Other Fluxes (F, Li): The water content of the melt influences its viscosity and polymerization, which in turn affects mineral solubility.[4] Experiments are often conducted under water-saturated conditions to replicate crustal magmas.[3][11] The presence of other fluxes, such as fluorine (F) and lithium (Li), has also been shown to depress this compound solubility in some experiments.[11]

Quantitative Data: this compound Solubility Models

Several experimental studies have led to the development of empirical models that quantify this compound solubility in granitic melts. These equations are powerful tools for estimating the LREE concentration required for this compound saturation under given P-T-X conditions or for calculating magma temperatures if the LREE content and this compound presence are known.

| Model Reference | Pressure (kbar) | Temperature (°C) | Melt Composition | Key Findings & Notes |

| Rapp & Watson (1986) [4] | 8 | 1000 - 1400 | Hydrous natural granitic melt (ASI = 0.86) | An early study establishing the fundamental controls on this compound solubility. |

| Stepanov et al. (2012) [5] | 10 - 50 | 750 - 1200 | Synthetic granite, ~10 wt% H₂O | Found a negative dependence of solubility on pressure and a strong positive dependence on temperature. |

| Duc-Tin & Keppler (2015) [9] | 2 | 800 - 1100 | Hydrous haplogranitic melts | Showed that solubility decreases with increasing phosphorus and increases with peralkalinity. |

| Van Lichtervelde et al. (2018) [8][11] | 2 (200 MPa) | 800 | Water-saturated, P+F+Li bearing melts | Reported lower solubilities than previous studies, attributing the difference to high P and F concentrations depressing solubility. |

| Maimaiti et al. (2019) [4][12] | 1 - 3 | 720 - 850 | Water-saturated haplogranitic melts | Developed a comprehensive model applicable to a wide range from peraluminous to peralkaline melts. |

Table 1: Summary of key experimental studies on this compound solubility in granitic melts.

The model from Maimaiti et al. (2019) is one of the most recent and comprehensive, given by the equation:[4][12]

ln(ΣLREE) = 12.77 + 1.52M + 0.44(H₂O)⁰·⁵ - 9934/T - 36.79(P/T) + ln(XmnzLREE)

Where:

-

ΣLREE: Sum of La to Sm concentrations in the melt (ppm) at this compound saturation.

-

M: A dimensionless melt composition parameter = (Na + K + 2Ca) × Al⁻¹ × (Al + Si)⁻¹ (in moles).

-

H₂O: Water content of the melt in weight percent.

-

T: Temperature in Kelvin.

-

P: Pressure in kbar.

-

XmnzLREE: Mole fraction of LREE in the crystallizing this compound.

Experimental Protocols

The quantitative data presented above are derived from high-pressure, high-temperature laboratory experiments designed to simulate conditions within the Earth's crust.

General Methodology: this compound Solubility Experiments

A common approach is the "dissolution experiment," which aims to determine the saturation point of this compound in a specific melt composition.

-

Starting Material Preparation: A synthetic granitic glass of known composition (e.g., haplogranite) is created by melting a mixture of oxide and carbonate powders. This glass is powdered and mixed with a source of this compound components, typically a synthetic LREE phosphate like LaPO₄.[4][12]

-

Encapsulation: The mixture is loaded into a noble metal capsule, usually gold (Au) or platinum (Pt), along with a measured amount of deionized water to ensure water-saturated conditions. The capsule is then welded shut to create a closed system.

-

High P-T Conditions: The capsule is placed in a high-pressure apparatus, such as an internally heated pressure vessel (for pressures up to ~10 kbar) or a piston-cylinder apparatus (for pressures >10 kbar).[5] The apparatus precisely controls the pressure and temperature, which are held constant for the duration of the experiment.

-

Equilibration: The experiment is run for an extended period, ranging from days to months, to ensure the melt reaches chemical equilibrium with the solid this compound crystals.[3][9]

-

Quenching: At the end of the experiment, the sample is rapidly cooled ("quenched") to freeze the melt into a glass, preserving the high-temperature chemical equilibrium state.

-

Analysis: The quenched sample (run product), containing glass and residual this compound crystals, is mounted in epoxy, polished, and analyzed. The chemical composition of the glass, representing the this compound-saturated melt, is determined using an electron microprobe (EMP) or Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).[5][13]

Visualizing this compound Formation

The complex interplay of factors controlling this compound crystallization can be visualized through logical diagrams and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound geochronology - Wikipedia [en.wikipedia.org]

- 3. socminpet.it [socminpet.it]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound Microstructures and Their Interpretation in Petrochronology [frontiersin.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. geoconvention.com [geoconvention.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Monazite Occurrences in High-Grade Metamorphic Rocks: Petrogenesis, Geochronology, and Analytical Protocols

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Introduction to Monazite in Metamorphic Petrology

This compound, a rare earth element (REE) phosphate (B84403) mineral with the general chemical formula (Ce,La,Nd,Th)PO₄, is a critical accessory mineral in the study of high-grade metamorphic rocks.[1][2] Its significance lies in its ability to record the pressure-temperature-time (P-T-t) history of the rocks in which it forms.[3][4] this compound typically incorporates significant amounts of uranium (U) and thorium (Th) into its crystal structure, making it an exceptional geochronometer for U-Th-Pb dating.[3][5] Unlike some other geochronometers, this compound is reactive during metamorphism and can grow or recrystallize during specific metamorphic events, often forming distinct compositional zones that correspond to different stages of a rock's history.[3][6][7] This unique characteristic allows researchers to directly date metamorphic processes, such as prograde heating, peak metamorphism, and subsequent decompression or cooling.[8][9]

The utility of this compound extends beyond geochronology. Its trace element composition, particularly yttrium (Y) and heavy rare earth elements (HREE), can be used as a powerful petrogenetic indicator to constrain metamorphic conditions and reactions involving major silicate (B1173343) minerals like garnet.[6] Therefore, the integrated study of this compound's texture, composition, and age—a field known as petrochronology—provides unparalleled insights into the tectonic evolution of metamorphic terranes.[4]

This compound Geochemistry and Petrogenesis

This compound is a common accessory phase in peraluminous and Ca-poor metasedimentary rocks (metapelites), crystallizing at metamorphic grades from upper greenschist facies through to granulite facies and anatectic conditions.[6][10] Its growth and stability are intrinsically linked to the bulk rock composition and the breakdown of other REE-bearing minerals.

2.1 this compound-Forming Reactions In many high-grade rocks, this compound forms at the expense of pre-existing REE-bearing minerals during prograde metamorphism. Common precursor phases include allanite, apatite, and even detrital this compound grains from the original sediment.[7][11]

A widely recognized reaction involves the breakdown of allanite in the presence of apatite to form this compound and other minerals.[7][11] This process releases the REEs and Y stored in allanite, which combine with phosphorus from apatite. A simplified representation of this process can be visualized as:

-

Allanite + Apatite → this compound + Xenotime + Plagioclase + Epidote/Clinozoisite

This reaction is often triggered by increasing temperature during prograde metamorphism.[7] The specific products depend on the P-T conditions and the composition of the reacting phases.

2.2 Compositional Zoning as a Petrogenetic Indicator this compound grains in high-grade rocks are rarely chemically homogeneous. They often display complex zoning patterns visible in back-scattered electron (BSE) images, which reflect their growth history.[6] These zones can be dated individually to constrain the timing of specific metamorphic events.[3]

-

Yttrium (Y) Content: Yttrium substitution in this compound is strongly dependent on the presence of garnet and xenotime. During prograde metamorphism and garnet growth, Y is preferentially incorporated into garnet, leading to the crystallization of Y-poor this compound.[8] Conversely, during decompression or garnet breakdown, Y is released into the matrix, resulting in the growth of Y-rich this compound rims.[8][12] This relationship makes Y-zoning in this compound a powerful proxy for garnet-related reactions.

-

Thorium (Th) and Uranium (U) Content: The Th/U ratio in this compound can vary significantly. Th content is often linked to temperature and the co-crystallization of other minerals like thorite. Different zones within a single crystal can have distinct Th/U ratios, reflecting changes in metamorphic conditions or fluid availability.[13]

Data Presentation: Representative this compound Compositions

The chemical composition of this compound varies depending on the metamorphic grade and the bulk composition of the host rock. The following table summarizes representative quantitative data from electron probe microanalysis (EPMA) of this compound in high-grade metamorphic rocks.

| Oxide/Element | Amphibolite Facies (wt%) | Granulite Facies (wt%) | Source Rock | Reference |

| P₂O₅ | 28.26 - 29.05 | ~28.5 | Metapelite | [14] |

| La₂O₃ | 11.35 - 13.4 | ~12.0 | Metapelite / Placer | [14] |

| Ce₂O₃ | 26.6 - 31.08 | ~28.0 | Metapelite / Placer | [14] |

| Pr₂O₃ | 3.79 - 4.38 | ~4.0 | Metapelite | [14] |

| Nd₂O₃ | 9.75 - 10.98 | ~10.5 | Metapelite | [14] |

| ThO₂ | 6.52 - 10.49 | 3.0 - 12.0 | Metapelite / Gneiss | [13][14] |

| UO₂ | 0.03 - 0.57 | ~0.4 | Placer / Gneiss | [14] |

| Y₂O₃ | 0.00 - 2.26 | < 1.0 (in Grt) > 1.5 (no Grt) | Placer / Gneiss | [8][14] |

| SiO₂ | 0.48 - 2.85 | ~1.5 | Placer | [14] |

| CaO | 0.7 - 2.02 | ~1.2 | Metapelite / Placer | [14] |

Note: Compositions are illustrative and can vary significantly based on specific P-T conditions and mineral assemblages.

Visualizing Petrogenesis and Analytical Workflows

Diagrams created using Graphviz DOT language illustrate key processes related to this compound analysis and formation.

Diagram: Prograde Metamorphic this compound Formation

References

- 1. This compound: A rare-earth phosphate mineral. [geology.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound geochronology - Wikipedia [en.wikipedia.org]

- 4. meetings.copernicus.org [meetings.copernicus.org]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Re-evaluating this compound as a record of metamorphic reactions - PolyPublie [publications.polymtl.ca]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. m.youtube.com [m.youtube.com]

- 13. rruff.net [rruff.net]

- 14. mdpi.com [mdpi.com]

Petrogenesis of Monazite in Peraluminous Melts: A Technical Guide

Audience: This document is intended for researchers, scientists, and professionals in geochemistry, petrology, and economic geology.

Abstract

Monazite, a light rare earth element (LREE) phosphate (B84403) mineral, is a common accessory phase in peraluminous granites and related rocks.[1][2][3] Its petrogenesis is intricately linked to the composition and evolution of these crustal melts. Understanding the factors that control this compound crystallization and dissolution is crucial for its application in geochronology and for deciphering the petrogenetic history of its host rocks.[2][4] This guide provides a comprehensive overview of the petrogenesis of this compound in peraluminous melts, with a focus on experimental studies, controlling factors, and geochemical implications.

Introduction to this compound in Peraluminous Systems

This compound, with the general chemical formula (Ce, La, Nd, Th)PO₄, is a significant repository for LREEs, thorium, and uranium in peraluminous granites.[1][5] Peraluminous melts are characterized by a molar excess of Al₂O₃ relative to (CaO + Na₂O + K₂O), often resulting from the partial melting of metasedimentary rocks.[6] The presence and composition of this compound in these systems provide valuable insights into the source of the magma, its crystallization conditions, and its subsequent evolution.[6] Furthermore, its ability to incorporate uranium and thorium into its crystal structure, coupled with its high thermal resistance, makes it a powerful tool for U-Th-Pb geochronology.[1][2][4]

Factors Controlling this compound Saturation and Solubility

The crystallization of this compound from a peraluminous melt is governed by the melt reaching saturation with respect to this compound components. The solubility of this compound is a complex function of several intensive and extensive variables.

Key controlling factors include:

-

Temperature: this compound solubility exhibits a strong positive correlation with temperature.[1][7][8] Higher temperatures promote greater dissolution of this compound in the melt.

-

Melt Composition:

-

Peralkalinity/Peraluminosity: this compound solubility is significantly lower in peraluminous melts compared to peralkaline melts.[1][7]

-

Phosphorus Content: Increased phosphorus concentration in the melt can depress this compound solubility.[9][10] This is attributed to phosphorus complexing with aluminum and alkalis.[9]

-

Calcium Content: Melts with low CaO content favor the formation of this compound over other LREE-bearing minerals like apatite and allanite.[4]

-

-

Pressure: An increase in pressure generally leads to a decrease in this compound solubility.[11]

-

Water Content: The presence of water in the melt influences its viscosity and the activities of other components, thereby affecting this compound solubility.[1][8]

dot

Caption: Logical relationship of factors influencing this compound saturation in peraluminous melts.

Experimental Studies on this compound Petrogenesis

Experimental petrology has been instrumental in quantifying the solubility of this compound and understanding its behavior in granitic melts. These studies typically involve subjecting synthetic or natural starting materials to high pressures and temperatures that mimic crustal magmatic conditions.

Summary of Experimental Data

The following table summarizes key findings from various experimental studies on this compound solubility in peraluminous to peralkaline melts.

| Study Reference | Temperature (°C) | Pressure (MPa/kbar) | Melt Composition | Key Findings on this compound Solubility |

| Poitrasson et al. (2020)[12] | 800 | 200 MPa | Peraluminous to Peralkaline (P+F+Li bearing) | REE concentrations at saturation do not exceed a few 10s of ppm in peraluminous P-bearing melts. Fluorine and phosphorus depress solubility. |

| Unnikrishnan et al. (2019)[1][7][8] | 720 - 850, 1400 | 1 - 3 kbar, Atmospheric | Peraluminous to Peralkaline Haplogranite | Solubility is low in peraluminous magmas and increases with temperature and as melts become more peralkaline. |

| Duc-Tin & Keppler (2015)[9] | 800 | 200 MPa | Peralkaline to Peraluminous (P+F+Li bearing) | Phosphorus depresses this compound solubility by complexing with Al and alkalis. |

| Stepanov et al. (2012)[11][13][14] | 750 - 1200 | 10 - 50 kbar | Hydrous Granitic Melts | Solubility increases sharply with temperature and decreases with pressure. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are generalized protocols based on the cited literature.

A. Starting Material Preparation:

-

Melt Composition: A synthetic haplogranite glass (e.g., HPG8) is often used as the starting melt composition.[7] The composition can be adjusted to be peraluminous or peralkaline by varying the molar (Na+K)/Al ratio.[7]

-

This compound Source: Pure synthetic this compound (e.g., LaPO₄) or natural this compound crystals are used as the source of LREEs.[7][12]

-

Doping: The starting glass powder is typically doped with the this compound source.

B. High-Pressure, High-Temperature Experiments:

-

Apparatus: Experiments are commonly conducted in cold-seal pressure vessels or piston-cylinder apparatus.[12][14]

-

Sample Encapsulation: The starting material is loaded into a noble metal capsule (e.g., gold or platinum) with a specific amount of deionized water to ensure water-saturated conditions. The capsule is then welded shut.

-

Experimental Conditions: The encapsulated sample is subjected to controlled pressures (e.g., 200 MPa to 50 kbar) and temperatures (e.g., 720°C to 1400°C) for a duration sufficient to approach equilibrium (can be up to 22 days or longer).[7][12][14]

-

Quenching: After the experiment, the sample is rapidly quenched to preserve the high-temperature melt as a glass.

C. Analytical Techniques:

-

Electron Probe Microanalysis (EPMA): The major element composition of the quenched glass and the composition of any crystalline phases are determined using EPMA.[12]

-

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): Trace element concentrations, particularly REEs, in the experimental glasses are measured by LA-ICP-MS to determine the solubility of this compound.[12]

dot

Caption: A generalized workflow for experimental studies of this compound solubility.

Geochemical Implications and Applications

The study of this compound in peraluminous granites has several important applications in Earth sciences.

-

Geochronology: this compound is a robust U-Th-Pb geochronometer.[2][4] By dating different zones within a single this compound crystal, it is possible to resolve complex geological histories, including the timing of magma crystallization and subsequent metamorphic events.[4][15]

-

Petrogenetic Indicator: The composition of this compound can reflect the composition of the melt from which it crystallized. For example, the thorium and uranium content can provide clues about the source rocks and the degree of partial melting.

-

REE Geochemistry: The crystallization of this compound plays a dominant role in controlling the LREE budget of peraluminous magmas.[7] Early crystallization of this compound can lead to a progressive depletion of LREEs in the evolving melt.[9][12]

Conclusion

The petrogenesis of this compound in peraluminous melts is a multifaceted process controlled by a delicate interplay of temperature, pressure, and melt composition. Experimental studies have provided a quantitative framework for understanding this compound solubility, which is fundamental to its application as a geochronometer and petrogenetic indicator. Future research will likely focus on further refining solubility models to incorporate a wider range of melt compositions and volatile contents, thereby enhancing our ability to interpret the geological records preserved in this important accessory mineral.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. Frontiers | this compound Microstructures and Their Interpretation in Petrochronology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound geochronology - Wikipedia [en.wikipedia.org]

- 5. This compound [geophysics.earth.northwestern.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. socminpet.it [socminpet.it]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. geoconvention.com [geoconvention.com]

- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. This compound geochronology [cires1.colorado.edu]

A Comprehensive Technical Guide to the Trace Element Geochemistry of Igneous Monazite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the trace element geochemistry of igneous monazite. This compound, a phosphate (B84403) mineral enriched in rare earth elements (REE), thorium (Th), and uranium (U), serves as a robust tool in geological and material sciences. Its compositional variability provides a detailed record of the petrogenetic processes of its host rock, making it an invaluable mineral for researchers. This guide provides a thorough overview of its formation, trace element composition, and the analytical techniques used for its study.

Introduction to Igneous this compound

This compound is a light rare earth element (LREE)-phosphate mineral that is a common accessory phase in a variety of igneous rocks, particularly in low-calcium felsic rocks. Its chemical formula is generally represented as (Ce,La,Nd,Th)PO₄. The incorporation of significant amounts of Th and U into its crystal structure makes this compound a key mineral for U-Th-Pb geochronology, allowing for the precise dating of geological events.

The trace element composition of igneous this compound is highly sensitive to the chemical and physical conditions of the magma from which it crystallizes. As such, it provides critical insights into magma source, differentiation processes, and the timing of magmatic events.

Trace Element Substitutions in this compound

The crystal structure of this compound allows for a wide range of trace element substitutions. Understanding these substitution mechanisms is fundamental to interpreting the geochemical data obtained from this compound analysis. The primary substitutions involve the incorporation of actinides (Th and U) and other trace elements into the REE and P sites.

Two principal coupled substitution mechanisms facilitate the incorporation of Th and U into the this compound lattice:

-

Cheralite substitution : (Th,U)⁴⁺ + Ca²⁺ ↔ 2(REE,Y)³⁺

-

Huttonite substitution : (Th,U)⁴⁺ + Si⁴⁺ ↔ (REE,Y)³⁺ + P⁵⁺

Yttrium (Y) and the heavy rare earth elements (HREEs) can also substitute for the LREEs. The extent of these substitutions is influenced by the temperature, pressure, and chemical composition of the magma.

Substitution mechanisms of trace elements into the this compound crystal lattice.

Quantitative Trace Element Data

The concentration of trace elements in igneous this compound varies significantly depending on the host rock type. The following tables summarize typical trace element concentrations in this compound from different igneous environments.

Table 1: Trace Element Concentrations in this compound from Granitic Rocks (ppm)

| Element | Concentration Range (ppm) |

| Th | 10,000 - 150,000 |

| U | 100 - 5,000 |

| Pb | 50 - 1,000 |

| Y | 1,000 - 20,000 |

| La | 100,000 - 250,000 |

| Ce | 200,000 - 450,000 |

| Nd | 50,000 - 150,000 |

| Sm | 5,000 - 20,000 |

| Gd | 1,000 - 10,000 |

| Dy | 500 - 5,000 |

| Er | 100 - 2,000 |

| Yb | 50 - 1,000 |

| Sr | 100 - 2,000 |

Table 2: Trace Element Concentrations in this compound from Carbonatites (ppm)

| Element | Concentration Range (ppm) |

| Th | 1,000 - 20,000 |

| U | 10 - 500 |

| Pb | 10 - 500 |

| Y | 500 - 5,000 |

| La | 150,000 - 300,000 |

| Ce | 300,000 - 500,000 |

| Nd | 80,000 - 200,000 |

| Sm | 8,000 - 25,000 |

| Gd | 2,000 - 15,000 |

| Dy | 800 - 8,000 |

| Er | 200 - 3,000 |

| Yb | 100 - 1,500 |

| Sr | 500 - 10,000 |

Note: Concentrations are approximate and can vary significantly based on the specific geological setting.

Experimental Protocols for Trace Element Analysis

The accurate determination of trace element concentrations in this compound requires sophisticated analytical techniques. The most common methods are Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), and Secondary Ion Mass Spectrometry (SIMS).

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used for in-situ quantitative analysis of major and minor elements. For trace elements like Pb, U, and Th in this compound, specific operating conditions are required to achieve the necessary precision and accuracy.

Methodology:

-

Sample Preparation: this compound grains are mounted in epoxy and polished to a 1-micron finish. The surface is then carbon-coated to ensure conductivity.

-

Instrument Setup:

-

Accelerating Voltage: 15-20 kV

-

Beam Current: 100-300 nA

-

Beam Diameter: 1-5 µm

-

-

Analytical Procedure:

-

Wavelength Dispersive Spectrometry (WDS) is used for elemental analysis.

-

Specific spectral lines are chosen to minimize interferences (e.g., Th Mα, U Mβ, Pb Mα, Y Lα).

-

Peak and background counting times are optimized for trace elements, often requiring several minutes per point.

-

Matrix corrections (e.g., ZAF or φ(ρz)) are applied to convert X-ray intensities to concentrations.

-

-

Standardization: Well-characterized standards, such as synthetic phosphates or natural this compound standards with known compositions, are used for calibration.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for in-situ trace element and isotopic analysis with high spatial resolution and low detection limits.

Methodology:

-

Sample Preparation: Similar to EPMA, this compound grains are mounted and polished.

-

Instrument Setup:

-

Laser System: Typically a 193 nm ArF excimer laser or a 213 nm Nd:YAG laser.

-

Laser Fluence: 1-5 J/cm²

-

Repetition Rate: 5-10 Hz

-

Spot Size: 10-50 µm

-

Carrier Gas: Helium is used to transport the ablated material to the ICP-MS.

-

-

Analytical Procedure:

-

The sample is placed in an ablation cell.

-

The laser is fired at the sample surface, creating an aerosol that is transported to the ICP-MS.

-

The ICP-MS ionizes the sample aerosol and separates the ions based on their mass-to-charge ratio.

-

Time-resolved analysis of the signal allows for the separation of the sample signal from the background.

-

-

Standardization: An external standard, typically a glass standard like NIST SRM 610/612, is used for calibration. An internal standard element with a known concentration in this compound (e.g., Ce or P) is used to correct for variations in ablation yield.

Secondary Ion Mass Spectrometry (SIMS)

SIMS offers the highest spatial resolution and sensitivity for many trace elements and is particularly well-suited for isotopic analysis.

Methodology:

-

Sample Preparation: this compound grains are mounted, polished, and coated with a conductive material (e.g., gold or carbon).

-

Instrument Setup:

-

Primary Ion Beam: A focused beam of O⁻, O₂⁺, or Cs⁺ ions is used to sputter the sample surface.

-

Primary Beam Current: Varies from picoamperes to nanoamperes depending on the desired spatial resolution and analytical mode.

-

Extraction Voltage: Secondary ions are extracted by a high voltage potential.

-

-

Analytical Procedure:

-

The primary ion beam rasters over a small area of the sample surface.

-

Sputtered secondary ions are accelerated into a mass spectrometer.

-

High mass resolution is often required to separate isobaric interferences.

-

Energy filtering can be used to reduce molecular interferences.

-

-

Standardization: Matrix-matched standards are crucial for accurate quantification due to strong matrix effects in SIMS.

A generalized workflow for the trace element analysis of igneous this compound.

Petrogenetic Implications

The trace element composition of igneous this compound provides a powerful tool for understanding the evolution of magmatic systems.

-

Thorium and Uranium: The concentrations of Th and U, and their ratios, can be indicative of the magma source and the temperature of crystallization. Magmatic this compound typically has higher Th content compared to hydrothermal or metamorphic this compound.[1]

-

Rare Earth Elements (REE): The REE patterns of this compound, particularly the degree of LREE enrichment and the magnitude of the europium (Eu) anomaly, reflect the composition of the parental magma and the role of fractional crystallization of other minerals like feldspar (B12085585) and garnet.

-

Yttrium (Y): The concentration of Y in this compound can be used as a geothermometer when in equilibrium with xenotime. It is also an indicator of the presence and fractionation of garnet in the magmatic system.

-

Strontium (Sr): The Sr content in this compound can provide insights into the source of the magma and the involvement of crustal materials.

Conclusion

The trace element geochemistry of igneous this compound is a multifaceted field that offers profound insights into the processes governing the formation and evolution of igneous rocks. Through the application of advanced analytical techniques and a thorough understanding of crystal chemistry, researchers can unlock the wealth of information stored within this remarkable mineral. This guide serves as a foundational resource for professionals seeking to utilize this compound geochemistry in their respective fields of research and development.

References

Unraveling the Geochemical Code: An In-depth Technical Guide to Rare Earth Element Fractionation in Monazite

For Researchers, Scientists, and Drug Development Professionals

Monazite, a phosphate (B84403) mineral, serves as a critical repository for rare earth elements (REEs), thorium, and uranium within the Earth's crust. Its unique crystal chemistry governs the preferential incorporation of certain REEs over others, a process known as fractionation. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and analytical techniques central to understanding REE fractionation in this compound, a key indicator mineral in geological processes and a significant resource for strategic elements.

Fundamental Principles of REE Fractionation in this compound

This compound is a monoclinic phosphate mineral with the general chemical formula (REE, Th, U)PO₄. Its crystal structure preferentially accommodates larger, light rare earth elements (LREEs) such as Lanthanum (La), Cerium (Ce), Praseodymium (Pr), and Neodymium (Nd).[1][2][3] This preference is due to the nine-fold coordination site for the large cations in the this compound lattice, which better fits the ionic radii of the LREEs.[2][3] In contrast, the smaller heavy rare earth elements (HREEs), from Gadolinium (Gd) to Lutetium (Lu), are less readily incorporated.

The fractionation of REEs in this compound is primarily controlled by two key substitution mechanisms within its crystal lattice:

-

Cheralite substitution: This involves the coupled substitution of a divalent cation (like Ca²⁺) and a high field strength cation (like Th⁴⁺ or U⁴⁺) for two trivalent REE³⁺ ions. The general formula is 2REE³⁺ ↔ (Th,U)⁴⁺ + Ca²⁺.[4]

-

Huttonite substitution: This mechanism involves the substitution of Th⁴⁺ and Si⁴⁺ for a REE³⁺ and P⁵⁺, respectively (REE³⁺ + P⁵⁺ ↔ Th⁴⁺ + Si⁴⁺).[4]

The extent of these substitutions, and thus the degree of REE fractionation, is influenced by the geochemical environment, including the composition of the host magma or metamorphic fluid, pressure, and temperature.

Quantitative Insights: Partition Coefficients

The partitioning of REEs between this compound and a coexisting melt or fluid is quantified by the partition coefficient (D), which is the ratio of the concentration of an element in the mineral to its concentration in the melt/fluid. Experimental studies have determined these coefficients for a range of REEs, providing a numerical basis for modeling geological processes.

This compound exhibits a strong preference for LREEs over HREEs, with partition coefficients progressively decreasing for heavier REEs.[1][5][6] Thorium is also strongly partitioned into this compound, with partition coefficients often higher than those for the LREEs.[1] Conversely, elements like Uranium are less compatible in the this compound structure compared to LREEs and Thorium.[1][5][6]

Below are tables summarizing experimentally determined this compound/melt partition coefficients for REEs, Thorium, and Uranium.

Table 1: this compound/Melt Partition Coefficients for Rare Earth Elements

| Element | Partition Coefficient (D) |

| La | Highly Compatible |

| Ce | Highly Compatible |

| Pr | Highly Compatible |

| Nd | Highly Compatible |

| Sm | Moderately Compatible |

| Eu | Moderately to Slightly Compatible |

| Gd | Slightly Compatible |

| Tb | Incompatible |

| Dy | Incompatible |

| Y | Incompatible |

| Er | Incompatible |

| Yb | Incompatible |

| Lu | Incompatible |

Note: "Highly Compatible" generally refers to D values significantly greater than 1, while "Incompatible" refers to D values less than 1. The exact values can vary depending on experimental conditions.

Table 2: this compound/Melt Partition Coefficients for Thorium and Uranium

| Element | Partition Coefficient (D) |

| Th | Very Highly Compatible |

| U | Moderately to Slightly Compatible |

Experimental Protocols for Studying REE Fractionation

The determination of REE concentrations and their distribution within this compound relies on a suite of sophisticated analytical techniques. The general workflow involves sample preparation followed by in-situ microanalysis.

Sample Preparation

-

Mounting and Polishing: this compound grains, either separated from a rock or within a thin section, are mounted in an epoxy resin. The mount is then ground and polished to expose a flat, smooth surface, crucial for microbeam analysis.

-

Carbon Coating: For analysis using electron beam techniques like Electron Probe Microanalysis (EPMA), a thin conductive layer of carbon is deposited on the polished surface to prevent charge buildup.

Key Analytical Techniques

-

Principle: A focused beam of high-energy electrons bombards the sample, causing the emission of characteristic X-rays from the elements present. The intensity and energy of these X-rays are measured by wavelength-dispersive spectrometers (WDS) to determine the elemental composition.

-

Methodology:

-

Standardization: The instrument is calibrated using standards of known composition for the elements of interest (REEs, Th, U, P, Ca, Si, etc.).

-

Analysis: The electron beam is rastered across the this compound grain or focused on specific points of interest.

-

Data Acquisition: X-ray counts for each element are collected for a set duration.

-

Matrix Correction: Raw data is corrected for matrix effects (atomic number, absorption, and fluorescence) to yield accurate elemental concentrations.

-

-

Principle: A high-power laser is used to ablate a small amount of material from the sample surface. The ablated material is then transported by an inert gas stream into an inductively coupled plasma, where it is ionized. The resulting ions are then separated by their mass-to-charge ratio in a mass spectrometer.

-

Methodology:

-

Tuning and Calibration: The ICP-MS is tuned for optimal sensitivity and stability. External calibration is performed using a certified reference material (e.g., a glass standard with known trace element concentrations).

-

Ablation: The laser is focused on the this compound grain, and a series of laser pulses ablates material. The ablation can be done as a spot analysis or by rastering the laser across an area to create a compositional map.

-

Data Acquisition: The mass spectrometer measures the ion beam intensities for the desired isotopes of REEs and other trace elements.

-

Data Reduction: The time-resolved signal is processed to separate the sample signal from the background. Internal standardization, often using an element of known concentration in the this compound (e.g., determined by EPMA), is used to correct for variations in ablation yield and instrument drift.

-

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Key substitution mechanisms for REE fractionation in this compound.

Caption: General experimental workflow for the analysis of REEs in this compound.

Caption: Logical relationship governing REE fractionation in this compound.

Conclusion

The study of rare earth element fractionation in this compound provides invaluable insights into a wide range of geological processes, from magma differentiation to metamorphic history. The robust crystal structure of this compound and its systematic partitioning of REEs make it a powerful geochemical tracer. A thorough understanding of the analytical techniques and the interpretation of the resulting data is paramount for researchers in the earth sciences. Furthermore, as the demand for REEs in various technological applications, including pharmaceuticals and medical imaging, continues to grow, the efficient characterization of this compound as a primary ore mineral becomes increasingly critical. This guide serves as a foundational resource for professionals seeking to delve into the intricate world of REE geochemistry within this remarkable mineral.

References

Monazite Inclusions in Garnet and Other Minerals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the significance, analysis, and interpretation of monazite inclusions within garnet and other minerals. This compound, a rare-earth element phosphate (B84403) mineral, serves as a powerful geochronometer, offering insights into the complex history of metamorphic rocks. When entrapped within porphyroblasts like garnet, these inclusions are shielded from subsequent geological events, preserving a record of the pressure-temperature-time (P-T-t) conditions during their formation. This guide details the experimental protocols for in-situ analysis of these inclusions and presents quantitative data to facilitate a deeper understanding of metamorphic processes.

Formation and Significance of this compound Inclusions

This compound ((Ce,La,Nd,Th,Y)PO₄) is a common accessory mineral in a variety of igneous, metamorphic, and sedimentary rocks.[1] Its utility in geochronology stems from its incorporation of significant amounts of thorium (Th) and uranium (U), which decay to lead (Pb) at known rates, and its high thermal resistance, which helps in retaining age information through complex geological histories.[1]

In metamorphic rocks, particularly pelitic and psammitic schists and gneisses, this compound growth is often linked to specific metamorphic reactions.[2][3] The formation of porphyroblasts, such as garnet, during metamorphism can lead to the encapsulation of existing this compound grains or the co-crystallization of new this compound. These this compound inclusions are then effectively shielded from further chemical alteration or isotopic resetting, even at temperatures exceeding 800°C.[1][2] This unique characteristic allows researchers to directly date specific points along a rock's P-T path, as recorded by the compositional zoning in the host garnet.[4]

The relationship between the age of a this compound inclusion and its position within a zoned garnet provides a powerful tool for constructing detailed P-T-t paths.[4] For instance, this compound inclusions in the core of a garnet will be older than those in the rim, providing temporal constraints on the duration of garnet growth and the metamorphic events it records.[5]

Analytical Techniques for In-situ Analysis

The diminutive size of this compound inclusions necessitates high-resolution in-situ analytical techniques for their study. The primary methods employed are Electron Probe Microanalysis (EPMA), Secondary Ion Mass Spectrometry (SIMS), and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). Each technique offers distinct advantages in terms of spatial resolution, elemental sensitivity, and isotopic precision.

Experimental Protocols

Detailed methodologies for the analysis of this compound inclusions are crucial for obtaining accurate and reproducible data. The following sections outline the typical experimental protocols for the three main in-situ techniques.

EPMA is a widely used technique for obtaining chemical ages (U-Th-total Pb) of this compound. It offers high spatial resolution, making it ideal for analyzing small inclusions.[6]

Sample Preparation:

-

Prepare a standard polished thin section (30 µm thick) of the rock sample.

-

If the thin section is covered, carefully remove the glass coverslip by grinding.

-

Re-polish the thin section using a microdiamond-bearing liquid to ensure a flat and pristine surface.[7]

-

Carbon-coat the thin section to provide a conductive surface for electron beam analysis.[8]

Analytical Procedure:

-

This compound Identification: Locate this compound grains using a scanning electron microscope (SEM) in backscattered electron (BSE) mode. This compound appears bright in BSE images due to its high mean atomic number.[9]

-

Compositional Mapping: Generate X-ray maps of key elements such as Cerium (Ce), Thorium (Th), and Yttrium (Y) to identify compositional domains within the this compound grains.[8][10]

-

Quantitative Analysis:

-

Operating Conditions: Use an accelerating voltage of 15-20 kV and a beam current of 100-200 nA with a focused beam diameter of 1-5 µm.[9][11]

-

Element Measurement: Measure the concentrations of U, Th, Pb, Y, and other rare-earth elements (REEs).

-

Interference Corrections: Apply corrections for spectral interferences, such as the overlap of the Y Lγ peak on the Pb Mα peak and the Th Mz peak on the U Mβ peak.[9]

-

Standardization: Use a well-characterized this compound reference material (e.g., Moacir, USGS 44069) for calibration.[2][8]

-

-

Age Calculation: Calculate the chemical age using an iterative process based on the measured concentrations of U, Th, and Pb and their decay constants.[1][12]

SIMS provides high-precision U-Th-Pb isotopic data from very small analytical volumes, making it suitable for dating fine-scale zoning in this compound inclusions.

Sample Preparation:

-

Prepare a polished thin section or an epoxy mount containing the mineral grains.

-

Ensure the surface is exceptionally flat and clean to avoid analytical artifacts.

-

Gold-coat the sample to ensure conductivity.

Analytical Procedure:

-

Instrument Setup: Use a high-resolution ion microprobe such as a CAMECA IMS 1280HR or SHRIMP.[1][2]

-

Primary Ion Beam: A focused primary ion beam (typically O⁻) with a diameter of <3 to 20 µm is rastered over the target area.[1][13]

-

Secondary Ion Extraction: Sputtered secondary ions are extracted and accelerated into the mass spectrometer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio. High mass resolution is required to separate isobaric interferences.

-

Data Acquisition: Measure the ion intensities of 204Pb, 206Pb, 207Pb, 208Pb, 232Th, and 238U.

-

Standardization: Use a well-characterized this compound reference material (e.g., RW-1, 44069) to correct for instrumental mass fractionation.[1][2]

-

Data Reduction: Process the raw data to calculate isotopic ratios and the corresponding U-Pb and Th-Pb ages. Apply a common Pb correction if necessary.[1]

LA-ICP-MS is a rapid and efficient technique for in-situ U-Th-Pb dating of this compound and is also capable of measuring a wide range of trace elements simultaneously.

Sample Preparation:

-

Prepare a standard polished thin section or epoxy mount.

-

Clean the sample surface thoroughly before analysis.

Analytical Procedure:

-

Laser System: Use a 193 nm ArF excimer laser for ablation.

-

Ablation Parameters: Employ a spot size of 8-31 µm and a laser repetition rate of 4-10 Hz.[2][14]

-

Aerosol Transport: The ablated material is transported by a carrier gas (typically helium) to the ICP-MS.

-

ICP-MS Analysis: The aerosol is ionized in the plasma, and the ions are analyzed by the mass spectrometer.

-

Data Acquisition: Measure the ion intensities of 204Pb, 206Pb, 207Pb, 208Pb, 232Th, and 238U.

-

Standardization: Use a matrix-matched this compound reference material (e.g., USGS 44069, Moacir) for external calibration and correction of instrumental drift and mass bias.[2]

-

Data Reduction: Process the time-resolved data to calculate isotopic ratios and ages, typically using software like Iolite or an in-house spreadsheet.[2]

Data Presentation

Quantitative data from the analysis of this compound inclusions and their host garnets are essential for robust geological interpretations. The following tables summarize representative data from various studies.

Table 1: Representative Electron Microprobe Analyses of this compound Inclusions and Host Garnet Rims.

| Sample | Mineral | SiO₂ (wt%) | P₂O₅ (wt%) | CaO (wt%) | Y₂O₃ (wt%) | La₂O₃ (wt%) | Ce₂O₃ (wt%) | Nd₂O₃ (wt%) | ThO₂ (wt%) | UO₂ (wt%) | PbO (wt%) | Age (Ma) |

| ZEV-1349 | This compound | 0.85 | 28.5 | 0.95 | 1.50 | 12.5 | 25.0 | 9.50 | 8.50 | 0.25 | 0.15 | 330 ± 15 |

| ZEV-1349 | Garnet Rim | 37.5 | - | 2.50 | 0.05 | - | - | - | - | - | - | - |

| HPr10 | This compound | 0.75 | 29.0 | 1.20 | 0.80 | 13.0 | 26.5 | 10.0 | 7.00 | 0.20 | 0.01 | 88 ± 6 |

| HPr10 | Garnet Rim | 38.0 | - | 8.50 | 0.02 | - | - | - | - | - | - | - |

Data compiled from Schulz et al. (2021)[7] and other sources.

Table 2: Representative U-Th-Pb Isotopic Data and Ages for this compound Inclusions.

| Sample | Analysis Spot | 206Pb/238U | 207Pb/235U | 208Pb/232Th | 207Pb/206Pb Age (Ma) | 206Pb/238U Age (Ma) | 208Pb/232Th Age (Ma) |

| Sample 16 | Core | 0.00221 | 0.0178 | 0.00065 | 35.5 ± 1.2 | 13.8 ± 0.5 | 12.5 ± 0.4 |

| Sample 16 | Rim | 0.00191 | 0.0154 | 0.00062 | 30.2 ± 1.5 | 11.9 ± 0.3 | 11.9 ± 0.3 |

| Sample 22 | Inclusion | 0.00235 | 0.0189 | 0.00069 | 37.8 ± 1.8 | 14.7 ± 0.6 | 13.2 ± 0.5 |

Data adapted from Mottram et al. (2014)[15] and other sources.

Table 3: Pressure-Temperature (P-T) Conditions Derived from Garnet Thermobarometry.

| Sample | Metamorphic Zone | P (kbar) | T (°C) | Associated this compound Age (Ma) |

| Aiguilles Rouges | Garnet Core | 11-13 | ~680 | ~330 |

| Aiguilles Rouges | Garnet Rim | 5 | ~700 | ~312 |

| Oetztal-Stubai | Garnet Core | 12 | ~650 | ~340 |

| Oetztal-Stubai | Garnet Rim | 7-8 | ~600 | ~325 |

Data compiled from Schulz et al. (2021)[7] and other sources.

Visualizing Processes and Relationships

Diagrams are essential for illustrating the complex relationships and workflows involved in the study of this compound inclusions. The following diagrams, created using the DOT language, depict key conceptual and experimental pathways.

Caption: Formation of this compound inclusions during prograde and peak metamorphism.

Caption: A generalized workflow for the analysis of this compound inclusions.

Caption: Correlating this compound ages with garnet zoning to construct a P-T-t path.

Conclusion

The in-situ analysis of this compound inclusions in garnet and other metamorphic minerals provides an unparalleled opportunity to unravel the complex histories of metamorphic terranes. By combining high-resolution geochronology with detailed petrographic and microchemical analysis, researchers can construct precise P-T-t paths, offering critical insights into the rates and durations of geological processes. The continued development and refinement of analytical techniques will undoubtedly lead to an even more nuanced understanding of the dynamic evolution of the Earth's crust.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. This compound U-Th-Pb Ages and Trace Element Analyses | Sensitive High Resolution Ion Microprobe - Reverse Geometry [shrimprg.stanford.edu]

- 3. This compound Geochronology with the CAMECA Electron Probe Microanalyzer [cameca.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lyellcollection.org [lyellcollection.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications – Cameca IMS 1280 - NENIMF [www2.whoi.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. SHRIMP analytical capabilities | ANU Research School of Earth Sciences [earthsciences.anu.edu.au]

- 14. IMS 1280 ( CAMECA SAS ) | EVISA's Instruments Database [speciation.net]

- 15. researchgate.net [researchgate.net]

Unraveling the Geologic Clock: An In-depth Technical Guide to Monazite Zonation Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monazite zonation patterns, offering insights into the geological and geochemical processes that govern their formation. By understanding these intricate patterns, researchers can unlock a wealth of information about the history of rocks and the timing of geological events. This knowledge has far-reaching implications, from fundamental earth science to the characterization of materials relevant to various industrial applications.

The Significance of this compound and Its Zonation

This compound, a rare-earth element (REE) phosphate (B84403) mineral, is a powerful tool in geochronology.[1] Its ability to incorporate uranium (U) and thorium (Th) into its crystal structure, which then decay to lead (Pb) at predictable rates, allows for the precise dating of geological events.[1] What makes this compound particularly valuable is its tendency to form complex internal zonation patterns during its growth.[1][2][3][4] These zones represent distinct episodes of crystallization or alteration, each preserving a chemical and temporal snapshot of the conditions under which it formed.[1][2] Deciphering these zones allows scientists to reconstruct the detailed thermal and chemical evolution of rocks.[1]

Mechanisms Driving this compound Zonation

The formation of zonation patterns in this compound is a result of several complex geological processes. These mechanisms can operate independently or in concert, leading to a variety of textures observable within a single crystal.

Igneous and Metamorphic Crystallization

During the cooling of magma or as a result of metamorphic reactions, this compound can crystallize in distinct layers.[5] Concentric zoning, for instance, often reflects the changing composition of the magma as crystallization progresses.[1] Sector zoning can occur when different crystal faces incorporate elements at different rates.[1]

Fluid-Assisted Dissolution-Reprecipitation

One of the most significant mechanisms for altering existing this compound and creating new zonal patterns is fluid-assisted dissolution-reprecipitation.[6][7][8] This process involves the partial dissolution of a pre-existing this compound crystal by a fluid, followed by the precipitation of a new generation of this compound with a different chemical composition.[7][8] This can result in complex, patchy, or irregular core-rim textures.[1][2] The composition of the fluid plays a crucial role in determining which elements are mobilized and incorporated into the newly formed zones.[8]

Solid-State Diffusion

While less dominant than dissolution-reprecipitation at lower temperatures, solid-state diffusion can modify the chemical composition of this compound zones, particularly at high temperatures. This process involves the movement of atoms through the crystal lattice. However, the closure temperature for the U-Th-Pb system in this compound is very high, meaning that diffusive lead loss is often limited, preserving the age information within distinct zones.

Coupled Substitution

The incorporation of various elements into the this compound crystal structure is governed by coupled substitution, a process where two or more elements substitute for others to maintain charge balance.[9][10][11] For example, the substitution of a trivalent rare-earth element (REE³⁺) and a pentavalent phosphorus ion (P⁵⁺) can be balanced by the incorporation of a tetravalent thorium ion (Th⁴⁺) and a tetravalent silicon ion (Si⁴⁺).[9] Understanding these substitution mechanisms is key to interpreting the chemical data from different this compound zones.

Data Presentation: Quantitative Composition of this compound Zones

The following tables summarize representative quantitative data from various studies, showcasing the elemental variations across different zones within this compound crystals. These examples highlight the distinct chemical signatures associated with different geological processes.

Table 1: Electron Probe Microanalysis (EPMA) Data for Zoned this compound in Metamorphic Rocks

| Zone | ThO₂ (wt%) | UO₂ (wt%) | PbO (wt%) | Y₂O₃ (wt%) | La₂O₃ (wt%) | Ce₂O₃ (wt%) | Nd₂O₃ (wt%) | Age (Ma) | Geological Setting | Reference |

| Core | 3.5 - 5.0 | 0.1 - 0.3 | 0.15 - 0.25 | 0.5 - 1.5 | 12.0 - 15.0 | 28.0 - 32.0 | 10.0 - 13.0 | 1812 ± 17 | Garnet-bearing biotite (B1170702) gneiss | [1] |

| Rim | 6.5 - 8.0 | 0.2 - 0.4 | 0.20 - 0.30 | 1.0 - 2.0 | 10.0 - 13.0 | 25.0 - 29.0 | 9.0 - 12.0 | 1805 ± 12 | Garnet-bearing biotite gneiss | [1] |

| Core | 4.4 | 0.19 | 0.18 | 1.9 | 14.21 | 29.75 | 11.41 | 531 ± 5 | Pegmatite | [6][12] |

| Rim | 6.54 | 0.119 | 0.804 | 0.73 | 14.21 | 29.75 | 11.41 | 273 ± 3 | Pegmatite | [6][12] |

Table 2: LA-ICP-MS Data for Trace Elements in Zoned this compound

| Zone | Th (ppm) | U (ppm) | Y (ppm) | Gd (ppm) | Eu/Eu* | Th/U Ratio | Geological Setting | Reference |

| Core | 30,000 - 50,000 | 1,000 - 2,500 | 2,000 - 4,000 | 500 - 1,000 | 0.5 - 0.7 | 20 - 30 | Granulite-facies migmatite | [13] |

| Rim | 10,000 - 25,000 | 500 - 1,500 | 5,000 - 8,000 | 1,000 - 2,000 | 0.8 - 1.0 | 15 - 25 | Granulite-facies migmatite | [13] |

| Detrital Core | >50,000 | 1,500 - 3,000 | 1,000 - 2,000 | 300 - 600 | 0.6 - 0.8 | >30 | Low-grade metasedimentary rock | [7] |

| Metamorphic Rim | <10,000 | 200 - 800 | 3,000 - 6,000 | 800 - 1,500 | 0.9 - 1.1 | <15 | Low-grade metasedimentary rock | [7] |

Experimental Protocols: Methodologies for Key Experiments

The accurate characterization of this compound zonation relies on high-resolution analytical techniques. Detailed methodologies for the most common techniques are provided below.

Electron Probe Microanalysis (EPMA)

EPMA is a widely used technique for obtaining quantitative chemical compositions of small areas within a mineral.

Sample Preparation:

-

This compound-containing rock samples are cut into thin sections (approximately 30 µm thick) and mounted on glass slides.

-

The thin sections are polished to a high degree of smoothness and flatness to ensure accurate analysis.

-

The polished sections are coated with a thin layer of carbon to make them electrically conductive.[14]

Analytical Procedure:

-

Instrument Setup: A CAMECA SXFive or similar electron microprobe is used.[14]

-

Operating Conditions:

-

Element Analysis:

-

Wavelength-dispersive X-ray spectrometry (WDS) is used to measure the characteristic X-rays emitted from the sample.

-

Specific X-ray lines are chosen for each element to minimize spectral interferences.[6] For example, Th Mα, U Mβ, and Pb Mα are commonly used.[3]

-

Peak and background counting times are optimized to achieve the desired precision. For U and Pb, longer counting times (e.g., 200s on peak, 100s on background) are often necessary due to their lower concentrations.[1]

-

-

Standardization and Data Correction:

-

Well-characterized reference materials are used for calibration.[6]

-

Matrix corrections (ZAF or equivalent) are applied to the raw data to account for the effects of other elements in the sample.

-

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for in-situ trace element and isotopic analysis, providing high spatial resolution and sensitivity.

Sample Preparation:

-

Sample preparation is similar to that for EPMA, involving the creation of polished thin sections or grain mounts.

Analytical Procedure:

-

Instrument Setup: A 193 nm ArF excimer laser ablation system is coupled to a quadrupole or multi-collector ICP-MS.[15]

-

Operating Conditions:

-

Data Acquisition:

-

The ICP-MS is tuned for high sensitivity across the mass range of interest.

-

A pre-ablation cleaning pulse is often used to remove any surface contamination.

-

Time-resolved analysis of the ablated material allows for the separation of signals from different zones or inclusions.

-

-

Standardization and Data Reduction:

-

An external standard, such as NIST SRM 612, is used for calibration.[17]

-